molecular formula C15H14F2N2O B2951129 (E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide CAS No. 1181474-38-3

(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide

Cat. No. B2951129
M. Wt: 276.287
InChI Key: FGZRVNGDQKXXDY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group, as well as the cyano group (a carbon triple-bonded to a nitrogen) and the difluorophenyl group (a phenyl ring with two fluorine substitutions). The “(E)” notation in the name suggests the presence of an alkene (a carbon-carbon double bond) with certain stereochemistry.


Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, under certain conditions, amides can be hydrolyzed to yield amines and carboxylic acids. The presence of other functional groups would also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and cyano groups would likely make it polar and potentially capable of participating in hydrogen bonding .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information.

Future Directions

The future directions for this compound would depend on its applications. If it’s a drug or a drug candidate, future studies might focus on optimizing its activity, reducing its side effects, or exploring new therapeutic indications .

properties

IUPAC Name

(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c16-12-5-6-14(17)10(8-12)7-11(9-18)15(20)19-13-3-1-2-4-13/h5-8,13H,1-4H2,(H,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZRVNGDQKXXDY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide

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